molecular formula C25H23NO3S B12057315 2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate

2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate

Cat. No.: B12057315
M. Wt: 417.5 g/mol
InChI Key: ZOIKYMFWKSAQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of benzo[a]carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of 5,6-dihydro-11H-benzo[a]carbazole with ethyl 4-methylbenzenesulfonate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. It may also inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate stands out due to its specific structural features, which confer unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential use in medicinal chemistry make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H23NO3S

Molecular Weight

417.5 g/mol

IUPAC Name

2-(5,6-dihydrobenzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C25H23NO3S/c1-18-10-13-20(14-11-18)30(27,28)29-17-16-26-24-9-5-4-8-22(24)23-15-12-19-6-2-3-7-21(19)25(23)26/h2-11,13-14H,12,15-17H2,1H3

InChI Key

ZOIKYMFWKSAQGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCN2C3=CC=CC=C3C4=C2C5=CC=CC=C5CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.